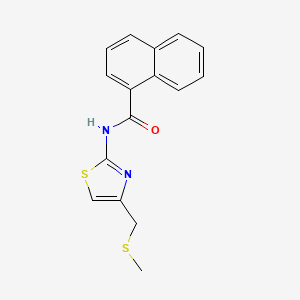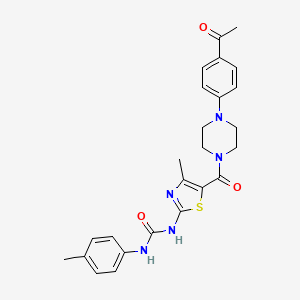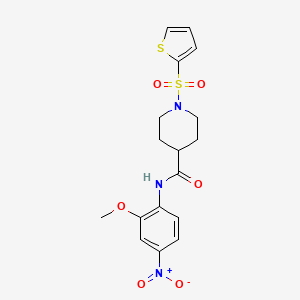![molecular formula C22H19N5O3 B3309167 2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 941909-07-5](/img/structure/B3309167.png)
2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
描述
2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and various functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-4-carbaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with a pyrimidine derivative under acidic or basic conditions. The final product is obtained through N-methylation and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways and signal transduction.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyridopyrimidine ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a sulfur atom in place of the nitrogen atom in the pyridine ring, leading to different chemical and biological properties.
Uniqueness
2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups and the presence of the pyridopyrimidine core. This gives it distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-25(17-6-3-2-4-7-17)19(28)15-26-18-8-5-11-24-20(18)21(29)27(22(26)30)14-16-9-12-23-13-10-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVTYFBIXSYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B3309106.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)
![1-benzyl-4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazine](/img/structure/B3309118.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide](/img/structure/B3309136.png)
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309139.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309148.png)
![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309151.png)
![2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3309157.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)
![1-[(2-chlorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309173.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309175.png)
